molecular formula C18H24N2O B5084607 N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine

Cat. No. B5084607
M. Wt: 284.4 g/mol
InChI Key: QNMQJGDZSISKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain, inflammation, and immune function. By binding to these receptors, N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine can modulate the activity of the endocannabinoid system, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has several advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. Additionally, it has potent effects on the body, which can make it useful for studying the endocannabinoid system and its role in various physiological processes.
However, there are also limitations to using N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine in laboratory experiments. It is a synthetic compound, which means that its effects on the body may not be identical to those of natural cannabinoids. Additionally, it can be difficult to control the dosage and administration of N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine in laboratory experiments, which can make it challenging to study its effects in a controlled manner.

Future Directions

There are several potential future directions for research on N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties. Additionally, there is ongoing research into the potential use of N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine in the treatment of various medical conditions, including chronic pain, inflammation, and cancer. Finally, there is ongoing research into the mechanism of action of N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine and other synthetic cannabinoids, which could lead to a better understanding of the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of a cyclopropylmethyl ketone with an amine, followed by a series of chemical reactions that result in the formation of the final product.

Scientific Research Applications

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of a wide range of medical conditions.

properties

IUPAC Name

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-4-10-20(12-14-8-9-14)17-11-13(2)15-6-5-7-16(21-3)18(15)19-17/h5-7,11,14H,4,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQJGDZSISKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propylquinolin-2-amine

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